molecular formula C6H11N B13572955 N-Methyl-N-(3-methylenecyclobutyl)amine CAS No. 1235440-59-1

N-Methyl-N-(3-methylenecyclobutyl)amine

Cat. No.: B13572955
CAS No.: 1235440-59-1
M. Wt: 97.16 g/mol
InChI Key: IAVNOPUJGMLCDB-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-methylenecyclobutyl)amine is an organic compound with the molecular formula C6H11N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a 3-methylenecyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methylenecyclobutyl)amine typically involves the reductive amination of 3-methylenecyclobutanone with methylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:

  • 3-Methylenecyclobutanone is reacted with methylamine in the presence of a reducing agent.
  • The mixture is subjected to hydrogenation, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methylenecyclobutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-N-(3-methylcyclobutyl)amine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(3-methylenecyclobutyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methylenecyclobutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methylene group in the cyclobutyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(3-phenylpropyl)amine: Similar structure but with a phenyl group instead of a methylenecyclobutyl group.

    N-Methyl-N-butylamine: Similar secondary amine structure but with a butyl group instead of a methylenecyclobutyl group.

Uniqueness

N-Methyl-N-(3-methylenecyclobutyl)amine is unique due to its methylenecyclobutyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

1235440-59-1

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-methyl-3-methylidenecyclobutan-1-amine

InChI

InChI=1S/C6H11N/c1-5-3-6(4-5)7-2/h6-7H,1,3-4H2,2H3

InChI Key

IAVNOPUJGMLCDB-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(=C)C1

Origin of Product

United States

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